Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate
Overview
Description
Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate is a synthetic compound belonging to the class of sulfonyl chlorides. It is characterized by its molecular formula C11H13ClO4S and a molecular weight of 276.74 g/mol . This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate typically involves the reaction of 4-chlorosulfonylbenzoic acid with methyl 2-bromo-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate involves its interaction with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The sulfonyl chloride group is highly reactive, making it a valuable functional group in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(sulfamoyl)phenyl]-2-methylpropanoate
- Methyl 2-[4-(methanesulfonyl)phenyl]-2-methylpropanoate
- Methyl 2-[4-(trifluoromethanesulfonyl)phenyl]-2-methylpropanoate
Uniqueness
Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions efficiently. This makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonylphenyl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVNPWHDAQPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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